molecular formula C7H10O4S B2386175 5,5-Dioxo-5lambda6-thiaspiro[2.4]heptane-7-carboxylic acid CAS No. 2413874-74-3

5,5-Dioxo-5lambda6-thiaspiro[2.4]heptane-7-carboxylic acid

Cat. No. B2386175
CAS RN: 2413874-74-3
M. Wt: 190.21
InChI Key: WVBXOSRUDBSHMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dioxo-5lambda6-thiaspiro[2.4]heptane-7-carboxylic acid is a chemical compound with the CAS Number: 2413874-74-3 . Its IUPAC name is 5-thiaspiro [2.4]heptane-7-carboxylic acid 5,5-dioxide . The molecular weight of this compound is 190.22 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10O4S/c8-6 (9)5-3-12 (10,11)4-7 (5)1-2-7/h5H,1-4H2, (H,8,9) . The molecule contains a total of 23 bonds, including 13 non-H bonds, 3 multiple bonds, 1 rotatable bond, and 3 double bonds . It also includes 1 three-membered ring, 1 five-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, 1 sulfone, and 1 tetrahydro-thiophene .

Scientific Research Applications

Synthesis and Drug Design Applications

  • Sterically Constrained Amino Acids : The synthesis of novel amino acids, such as 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, from spirocyclic scaffolds demonstrates the utility of such compounds in the development of sterically constrained amino acids for chemistry, biochemistry, and drug design applications (Radchenko, Grygorenko, & Komarov, 2010).

Antibacterial and Antimicrobial Activity

  • Potent Antibacterial Drugs : Novel derivatives such as 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines have been designed and synthesized, showing potent in vitro and in vivo antibacterial activity against a wide range of respiratory pathogens, including multidrug-resistant and quinolone-resistant strains, highlighting their potential as antibacterial drugs for respiratory infections (Odagiri et al., 2013).

Synthesis of Biologically Active Compounds

  • Biologically Active Natural Compounds : The synthesis of 1,5-dioxaspiro[2.4]heptanes from dichloropropene and ketones, leading to compounds that are present in many biologically active natural compounds, illustrates the importance of these structures in synthetic organic chemistry and their potential as intermediates in the synthesis of biologically active compounds (Alonso, Meléndez, & Yus, 2002).

Molecular Rigid Rods in Coordination Chemistry

  • Chalcogen-Containing Spirocycles : The preparation and characterization of chalcogen-containing spirocycles, such as 2,6-dithiaspiro[3.3]heptane, have shown their utility as molecular rigid rods in the coordination of transition metal centers. These compounds have been used to explore the coordination chemistry involving sulfur and selenium ligands, contributing to the understanding of their structural and electronic properties in transition metal complexes (Petrukhina et al., 2005).

Antioxidant and Antimicrobial Properties

  • Novel Thiopyrano[2,3-d]thiazoles : The synthesis of novel thiopyrano[2,3-d]thiazoles based on aroylacrylic acids and their subsequent evaluation for antioxidant and antimicrobial activities highlight the potential of these compounds in pharmaceutical applications. Several derivatives exhibited significant free radical scavenging and antimicrobial activities against various pathogens, indicating their potential as therapeutic agents (Lozynskyi et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

5,5-dioxo-5λ6-thiaspiro[2.4]heptane-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4S/c8-6(9)5-3-12(10,11)4-7(5)1-2-7/h5H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBXOSRUDBSHMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CS(=O)(=O)CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2413874-74-3
Record name 5,5-dioxo-5lambda6-thiaspiro[2.4]heptane-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.